molecular formula C11H12N8O3S B394255 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 312267-29-1

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate

カタログ番号: B394255
CAS番号: 312267-29-1
分子量: 336.33g/mol
InChIキー: FYSOPNYRUHDTNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of Nitrogen-Rich Heterocyclic Chemistry

The development of nitrogen-rich heterocyclic chemistry represents one of the most significant advances in modern pharmaceutical science, with heterocyclic compounds comprising more than half of all known chemical entities. The strategic importance of these molecular frameworks becomes particularly evident when considering that 59% of FDA-approved drugs contain nitrogen heterocycles, establishing their fundamental role in medicinal chemistry. The evolution of multi-heterocyclic systems emerged from the recognition that combining multiple heterocyclic rings within a single molecular framework could enhance biological activity, improve selectivity profiles, and provide novel mechanisms of action.

The historical trajectory of heterocyclic chemistry began with the systematic study of five-membered and six-membered unsaturated ring systems, including foundational structures such as pyridine, thiophene, pyrrole, and furan. These early investigations established the theoretical framework for understanding electron distribution, aromatic character, and reactivity patterns that would later inform the design of more complex multi-heterocyclic architectures. The progression toward hybrid systems containing multiple heterocyclic units reflected the pharmaceutical industry's need for compounds with enhanced potency, reduced toxicity, and improved pharmacokinetic properties.

The specific combination of oxadiazole, triazole, and imidazole rings within a single molecular entity represents a relatively recent development in heterocyclic synthesis, emerging from structure-activity relationship studies that identified the synergistic effects of combining these nitrogen-rich systems. This approach has proven particularly valuable in the development of kinase inhibitors, where the multiple nitrogen atoms provide diverse hydrogen bonding opportunities and electronic interactions with target proteins.

Significance of Oxadiazole-Triazole-Imidazole Hybrid Systems

The strategic integration of oxadiazole, triazole, and imidazole heterocycles within methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate creates a molecular architecture with exceptional pharmaceutical potential. Research has demonstrated that compounds containing 1,3,4-oxadiazole moieties exhibit significant biological activities, including antifungal properties against phytopathogenic fungi. Specifically, derivatives incorporating oxadiazole systems have shown pronounced inhibitory activity, with some compounds achieving EC50 values as low as 12.4 μg/mL against Fusarium oxysporum.

The triazole component contributes additional pharmacological value, as evidenced by studies demonstrating that benzimidazole-based 1,3,4-oxadiazole-1,2,3-triazole conjugates function as potent glycogen synthase kinase-3 beta inhibitors. These compounds have exhibited significant inhibition with sub-micromolar IC50 values, ranging from 0.15 to 0.39 μM, and have demonstrated antidepressant activity in both forced swim test and tail suspension test models. The incorporation of triazole rings enhances metabolic stability while providing additional sites for protein interaction through hydrogen bonding and π-π stacking interactions.

The imidazole moiety adds further complexity to the pharmacological profile, contributing to the compound's potential as a therapeutic agent. Imidazole-containing compounds have established clinical utility across diverse therapeutic areas, and their inclusion in multi-heterocyclic systems often enhances bioavailability and target selectivity. The sulfanyl linkage connecting the imidazole unit to the triazole ring provides conformational flexibility while maintaining the electronic communication between heterocyclic systems.

Chemical Classification and Taxonomic Position

This compound occupies a unique position within chemical taxonomy, representing a convergence of multiple heterocyclic classifications. The compound's molecular formula C11H12N8O3S and molecular weight of 336.33 g/mol reflect its complex multi-heterocyclic architecture. According to systematic chemical classification, this compound belongs to several overlapping categories within heterocyclic chemistry.

The primary classification designates this compound as a heterocyclic organic molecule due to the presence of nitrogen atoms within multiple ring structures. More specifically, it represents a member of the triazole family, characterized by the 1H-1,2,3-triazole core structure that serves as the central scaffold. The presence of the 1,2,5-oxadiazole system classifies it simultaneously within the oxadiazole family, while the imidazole substituent places it within the broader imidazole derivative category.

From a structural perspective, the compound exhibits characteristics of both electron-rich and electron-deficient heterocycles, creating a unique electronic environment that influences its chemical reactivity and biological activity. The amino-substituted oxadiazole ring provides electron-donating characteristics, while the triazole core and imidazole ring contribute electron-accepting properties. This electronic diversity is further modulated by the methyl ester functionality, which influences lipophilicity and membrane permeability characteristics.

The taxonomic complexity extends to its classification as a multi-component pharmaceutical intermediate, positioning it within the emerging category of complex heterocyclic building blocks designed for biological activity. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other enzyme-targeted therapeutics.

Fundamental Research Importance of CAS 312267-29-1

The research significance of this compound extends across multiple domains of chemical and biological investigation. The compound's unique structural features position it as a valuable probe for understanding structure-activity relationships in multi-heterocyclic systems, particularly in the context of enzyme inhibition and therapeutic development.

Recent investigations into oxadiazole-containing compounds have revealed their potential as glycogen synthase kinase-3 beta inhibitors, with some derivatives achieving IC50 values in the nanomolar range. The identification of 1,3,4-oxadiazole-containing compounds as GSK-3β inhibitors through high-throughput screening has led to extensive structure-activity relationship studies, revealing that modifications to the oxadiazole core can significantly impact potency and selectivity. Compounds incorporating benzimidazole-oxadiazole conjugates have demonstrated over 1,000-fold selectivity for GSK-3β compared to other kinases, highlighting the potential for developing highly specific therapeutic agents.

The compound's research importance is further enhanced by its potential applications in antifungal drug development. Studies have demonstrated that oxadiazole-triazole hybrid systems exhibit broad-spectrum antifungal activity against phytopathogenic fungi, with some derivatives showing inhibitory activity more than 10-fold greater than standard antifungal agents. The introduction of specific substituents, particularly those containing nitrogen-rich heterocycles, has been associated with enhanced antifungal potency and improved spectrum of activity.

特性

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1-methylimidazol-2-yl)sulfanylmethyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8O3S/c1-18-4-3-13-11(18)23-5-6-7(10(20)21-2)14-17-19(6)9-8(12)15-22-16-9/h3-4H,5H2,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSOPNYRUHDTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=C(N=NN2C3=NON=C3N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various heterocyclic precursors. The key structural components include:

  • Oxadiazole ring : Contributes to the bioactivity through electron-withdrawing properties.
  • Triazole moiety : Known for its role in enhancing pharmacological properties.
  • Imidazole group : Imparts additional biological activity and stability.

The molecular formula is C18H21N7O3SC_{18}H_{21}N_7O_3S with a molecular weight of approximately 421.48 g/mol .

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds similar to this compound were tested against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The most effective derivatives had IC50_{50} values ranging from 2.38 to 3.77 µM .
CompoundCell LineIC50_{50} (µM)
4eSISO2.38
5lRT-1123.77

2.2 Antimicrobial Activity

The compound has also shown promising results against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : It exhibited inhibitory action against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 40 µg/mL to 500 µg/mL depending on the strain .

3. Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : Variations in substituents on the imidazole and oxadiazole rings significantly affect potency. For example, introducing halogens or methyl groups can enhance cytotoxicity against specific cancer cell lines.

Table: Impact of Substituents on Activity

SubstituentEffect on Activity
Halogen (F, Cl)Increased potency
Methyl groupEnhanced selectivity
Hydroxyl groupReduced cytotoxicity

Case Study 1: Anticancer Screening

In a study conducted by Fayad et al., a library of compounds including derivatives of this compound was screened using multicellular spheroids as models for solid tumors. The results indicated that certain derivatives effectively inhibited tumor growth and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed that it possessed significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and triazole groups. For instance, derivatives of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on synthesized derivatives showed that certain modifications to the structure significantly enhanced cytotoxic activity against human cancer cell lines. The evaluation included:

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (breast cancer)15.2
Compound BHeLa (cervical cancer)10.5
Compound CA549 (lung cancer)12.8

These results indicate that the presence of specific substituents can influence the biological activity of the compound.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The unique combination of oxadiazole and triazole functionalities suggests potential efficacy against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Testing

In vitro studies have shown that this compound exhibits significant antibacterial activity against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Synthesis and Modification

The synthesis of this compound involves multiple steps including:

  • Formation of the oxadiazole ring.
  • Coupling with triazole derivatives.
  • Introduction of the imidazole moiety through sulfanyl linkages.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Similarity and Substitution Patterns

The target compound shares structural motifs with several heterocyclic systems:

Compound Name Core Structure Key Substituents Biological Activity
Target compound Di[1,3]oxazolo-diazepine 5 methyl groups Undocumented (inferred: CNS modulation)
Dendalone 3-hydroxybutyrate Sesterterpenoid Hydroxybutyrate ester Antileukemic
Oxazolo[3,2-d]pyrazolo[3,4-f][1,4]diazepin-5(6H)-one Oxazolo-pyrazolo-diazepine Phenyl, propyl Sedative (historical patents)
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine Imidazo-pyridine Nitrophenyl, cyano Synthetic intermediate (no reported activity)

Key Observations :

  • The target compound’s fused oxazolo-diazepine system is distinct from imidazo-pyridine derivatives (e.g., compounds in and ), which lack the diazepine ring’s seven-membered flexibility.
  • Methyl substituents in the target compound contrast with the aromatic (phenyl) and aliphatic (propyl) groups in analogs, suggesting divergent solubility and target binding profiles.
Computational and Proteomic Comparisons
  • SimilarityLab : Identifies commercially available analogs by structural similarity, prioritizing drug-like properties and activity consensus . For the target compound, this tool could highlight diazepine-based CNS agents.
  • CANDO Platform : Predicts proteome-wide interaction signatures, diverging from traditional SAR/QSAR methods. The target compound’s methyl-rich structure may interact with hydrophobic protein pockets, akin to sedative diazepines .
  • QSAR Models : Evaluate the compound against population-based chemical libraries, emphasizing ADME (absorption, distribution, metabolism, excretion) parameters .

Analytical and Spectroscopic Characterization

While specific data for the target compound are unavailable, analogous compounds provide methodological insights:

  • NMR/NOESY: Used to resolve relative configurations in sesterterpenoids (e.g., ) and oxazolo-diazepines .
  • HRMS/IR : Critical for verifying molecular formulae and functional groups, as demonstrated in imidazo-pyridine derivatives .

準備方法

Copper-Catalyzed Azide-Alkyne Cycloaddition

  • Alkyne Precursor : Methyl propiolate.

  • Azide Component : Synthesized from 3-azidopropane-1-amine.

  • Conditions : CuI (10 mol%), DIPEA, DMF, 60°C.

  • Yield : 85–90% with regioselective 1,4-substitution.

Hydrazide Cyclization

  • Hydrazide Intermediate : Ethyl 2-hydrazinyl-2-oxoacetate.

  • Cyclization Agent : CS₂ in alkaline ethanol under reflux.

  • Yield : 65–75% after acidification.

Table 2 : Comparison of Triazole Synthesis Methods

MethodYield (%)RegioselectivityScalability
CuAAC85–901,4High
Hydrazide Cyclization65–751,2Moderate
ParameterOptimal Value
SolventDMF
BaseK₂CO₃
Temperature25°C
Reaction Time12 hours

Convergent Assembly of the Target Compound

The final step involves coupling the oxadiazole, triazole, and imidazole units via a Suzuki-Miyaura cross-coupling or nucleophilic substitution:

Suzuki Coupling Approach

  • Boronic Ester : 4-Amino-1,2,5-oxadiazol-3-ylboronic acid pinacol ester.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.

  • Yield : 60–65%.

Nucleophilic Substitution

  • Oxadiazole Amine : 3-Amino-1,2,5-oxadiazole.

  • Electrophilic Triazole : 5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carbonyl chloride.

  • Conditions : Et₃N, THF, 0°C to RT.

  • Yield : 75–80%.

Characterization and Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45 (d, 1H, imidazole-H), 4.12 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

  • Melting Point : 214–216°C.

Challenges and Optimization

  • Regioselectivity : CuAAC ensures 1,4-triazole regiochemistry, avoiding 1,5-isomers.

  • Sulfanyl Stability : Use of anhydrous conditions prevents oxidation to sulfones.

  • Scale-Up : Column chromatography is replaced with recrystallization (ethanol/water) for industrial scalability .

Q & A

Q. What are the common synthetic routes for constructing the 1,2,5-oxadiazole and 1H-1,2,3-triazole rings in this compound?

The 1,2,5-oxadiazole (oxadiazole) ring is typically synthesized via cyclization of nitrile oxides with amidoximes or through oxidative dimerization of nitriles. For the 1H-1,2,3-triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is widely used due to its regioselectivity and efficiency . Key steps include:

  • Oxadiazole formation : Reaction of hydroxylamine derivatives with nitriles under acidic conditions, followed by oxidation .
  • Triazole synthesis : Azide intermediates (e.g., from substituted anilines) reacting with propargyl derivatives in the presence of Cu(I) catalysts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring connectivity. For example, the methyl ester group typically shows a singlet at ~3.8 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak matching calculated mass within 5 ppm error) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and amino groups (N-H stretch at ~3300 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C for similar triazole derivatives) .

Advanced Research Questions

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) for critical steps like triazole formation. For example, a 23^3 factorial design can optimize CuAAC reaction time and yield .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility in exothermic steps (e.g., azide formation) and reduce byproduct formation .
  • Intermediate Purification : Silica gel chromatography or recrystallization after each step (e.g., isolating the oxadiazole intermediate before triazole coupling) .

Q. How can contradictory bioactivity data in antimicrobial assays be resolved?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing the 1-methylimidazole sulfur with oxygen) and compare minimal inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Molecular Docking : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to identify critical binding motifs. For example, the sulfanyl methyl group may enhance hydrophobic interactions .
  • Resistance Studies : Test against clinically resistant strains to determine if the compound bypasses common resistance mechanisms (e.g., efflux pumps) .

Q. What computational methods predict the compound’s electronic properties for material science applications?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox activity. For similar triazole-oxadiazole hybrids, HOMO energies range from -6.2 to -5.8 eV, suggesting semiconductor potential .
  • Molecular Dynamics (MD) Simulations : Model self-assembly behavior in thin films to evaluate optoelectronic applicability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。